

Tutin: A Comprehensive Technical Guide on its Chemical Structure and Function

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tutin, a potent neurotoxin found in the New Zealand tutu plant (Coriaria species), presents a significant area of study for neuropharmacology and toxicology. This technical guide provides an in-depth analysis of the chemical structure and biological function of **tutin**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details **tutin**'s complex chemical architecture, its mechanism of action as a potent antagonist of inhibitory neurotransmitter receptors, and quantifies its biological activity. Furthermore, it outlines detailed experimental methodologies for key assays and visualizes the affected signaling pathways and experimental workflows to facilitate a deeper understanding of this neurotoxin.

Chemical Structure and Properties

Tutin (C₁₅H₁₈O₆) is a polyoxygenated polycyclic sesquiterpene belonging to the picrotoxane family of neurotoxins.[1] Its rigid, cage-like structure is characterized by a highly strained skeleton that includes two epoxide rings and a lactone functional group.[1] The molecule possesses nine chiral centers, and its absolute stereochemistry has been unequivocally confirmed through X-ray crystal analysis.[1]

Physicochemical Properties



A summary of the key physicochemical properties of **tutin** is presented in Table 1. **Tutin** is described as having an intensely bitter taste.[1] It exhibits good solubility in acetone, moderate solubility in chloroform, and is insoluble in carbon disulfide and benzene.[1] A characteristic blood-red coloration is observed when a few drops of a saturated aqueous solution of **tutin** are treated with strong sulfuric acid.[1]

Table 1: Physicochemical Properties of Tutin

Property	Value	Reference
Molecular Formula	C15H18O6	[2][3][4]
Molecular Weight	294.30 g/mol	[2][3][4]
CAS Number	2571-22-4	[2][5]
IUPAC Name	(1S,2R,3S,5R,6R,7R,8S,9R,12 R)-2,8-dihydroxy-7-methyl-12- prop-1-en-2-ylspiro[4,10- dioxatetracyclo[7.2.1.0 ² , ⁷ .0 ³ , ⁵]d odecane-6,2'-oxirane]-11-one	[4]
Appearance	Crystalline solid	[2]
Melting Point	209-212 °C	[2]
Solubility	Very soluble in acetone, moderately soluble in chloroform, insoluble in carbon disulfide or benzene.	[1]

Biological Function and Mechanism of Action

Tutin is a potent convulsant neurotoxin that primarily functions as an antagonist of inhibitory neurotransmitter receptors in the central nervous system (CNS).[1][6] Its toxic effects, which include symptoms such as vomiting, headaches, confusion, seizures, and in severe cases, coma and death, are a direct consequence of its ability to block the normal inhibitory signaling in the brain and spinal cord.[1][2]



Antagonism of Glycine Receptors

Tutin is a potent and selective antagonist of the glycine receptor (GlyR).[6] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem. Glycine receptors are ligand-gated ion channels that, upon activation by glycine, allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

Tutin competitively inhibits the binding of glycine to its receptor, thereby preventing the opening of the chloride channel.[1] This blockade of inhibitory signaling leads to a state of disinhibition, resulting in neuronal hyperexcitability, which manifests as convulsions and seizures.

Antagonism of GABA-A Receptors

In addition to its effects on glycine receptors, **tutin** also acts as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the mammalian CNS. Similar to glycine receptors, GABA-A receptors are ligand-gated chloride ion channels. The binding of GABA to these receptors opens the channel, leading to chloride influx and neuronal hyperpolarization.

Tutin's antagonism of GABA-A receptors further contributes to the overall reduction of inhibitory neurotransmission in the CNS, exacerbating the hyperexcitability and convulsant effects.

Quantitative Biological Data

The biological activity of **tutin** has been quantified in various studies. This section summarizes the available data on its toxicity and receptor interactions.

Table 2: Quantitative Biological Activity of **Tutin**



Parameter	Value	Species/Syste m	Route of Administration	Reference
Toxicity				
LD ₅₀	3.0 mg/kg	Female Mice	Intraperitoneal	[2]
Receptor Inhibition				
IC50 (GlyR α1)	35 ± 1 μM	Recombinant (HEK 293 cells)	-	[1][2]
IC50 (GlyR α2)	15 ± 3 μM	Recombinant (HEK 293 cells)	-	[1][2]
IC50 (GlyR α1β)	51 ± 4 μM	Recombinant (HEK 293 cells)	-	[1][2]
IC50 (GlyR α2β)	41 ± 8 μM	Recombinant (HEK 293 cells)	-	[1][2]
Pharmacokinetic s				
Dose (Human Study)	1.8 μg/kg body weight	Human	Oral (in honey)	[7]
Concentration in Honey				
Tutin	3.6 ± 0.1 μg/g	Honey Sample	-	_
Tutin Monoglucoside	4.9 ± 0.4 μg/g	Honey Sample	-	_
Tutin Diglucoside	4.9 ± 0.1 μg/g	Honey Sample	-	

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of **tutin**.



Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptor Inhibition

This protocol is used to measure the inhibitory effect of **tutin** on glycine receptors expressed in a cellular model, such as Human Embryonic Kidney (HEK) 293 cells.

Methodology:

- Cell Culture and Transfection: HEK 293 cells are cultured under standard conditions. The
 cells are then transiently transfected with plasmids encoding the desired glycine receptor
 subunits (e.g., α1, α2, α1β, α2β).
- Electrophysiological Recording:
 - Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours posttransfection.
 - The external solution contains (in mM): 150 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
 - The internal pipette solution contains (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2.
 - Cells are voltage-clamped at a holding potential of -60 mV.
- Drug Application:
 - Glycine is applied to the cell to elicit a baseline current response.
 - **Tutin**, at various concentrations (e.g., 1-1000 μM), is co-applied with glycine.
- Data Analysis:
 - The inhibition of the glycine-evoked current by tutin is measured.
 - Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the **tutin** concentration.

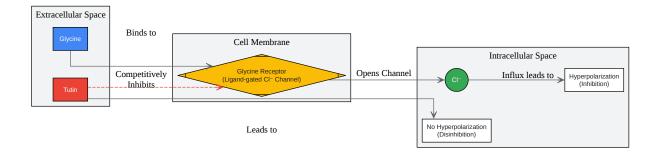


• The IC₅₀ value, the concentration of **tutin** that inhibits 50% of the maximal glycine-induced current, is determined by fitting the data to a sigmoidal dose-response equation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **tutin** and a conceptual workflow for its analysis.

Glycine Receptor Signaling and Tutin Inhibition

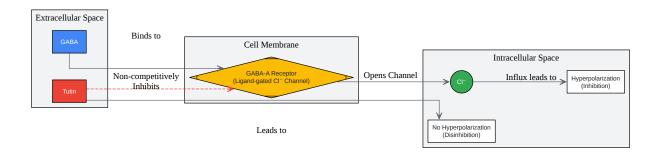


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Caption: Glycine receptor signaling pathway and its competitive inhibition by tutin.

GABA-A Receptor Signaling and Tutin Inhibition



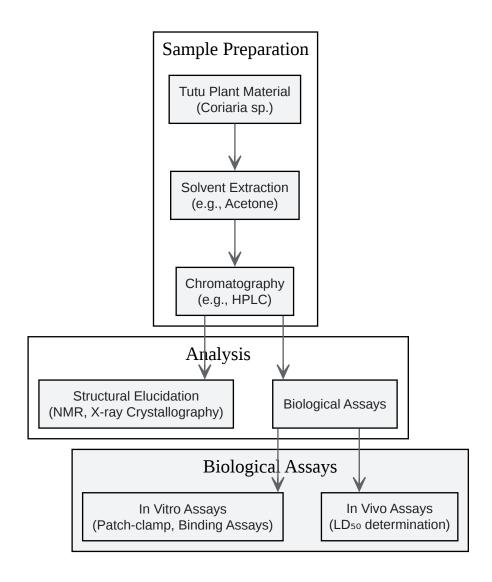


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Caption: GABA-A receptor signaling pathway and its non-competitive inhibition by tutin.

Experimental Workflow for Tutin Analysis





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Caption: A generalized experimental workflow for the extraction and analysis of **tutin**.

Conclusion

Tutin remains a molecule of significant interest due to its potent neurotoxic properties and its intricate chemical structure. Its dual antagonistic action on both glycine and GABA-A receptors provides a clear molecular basis for its convulsant effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further investigate the pharmacology of **tutin**, develop potential antidotes, or utilize it as a tool to probe the function of inhibitory neurotransmitter systems. The provided visualizations of its mechanism of action and experimental workflows are intended to aid in the conceptual



understanding and practical application of this knowledge in a research and development setting. Further research into the detailed pharmacokinetics and metabolism of **tutin** is warranted to fully comprehend its toxicological profile and to inform clinical management of **tutin** poisoning.

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